Benzyl (4-bromobutyl)carbamate

Catalog No.
S698215
CAS No.
101625-10-9
M.F
C12H16BrNO2
M. Wt
286.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (4-bromobutyl)carbamate

CAS Number

101625-10-9

Product Name

Benzyl (4-bromobutyl)carbamate

IUPAC Name

benzyl N-(4-bromobutyl)carbamate

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

InChI

InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)

InChI Key

VYXYYVDRCHWCOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCBr

Synonyms

BENZYL (4-BROMOBUTYL)CARBAMATE

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCBr

Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9) is a highly versatile, heterobifunctional aliphatic building block primarily utilized in the synthesis of PROTAC linkers, polyamine derivatives, and complex bioconjugates. Featuring a four-carbon alkyl spacer terminated by a reactive bromide and a carboxybenzyl (Cbz)-protected primary amine, this reagent facilitates precise, stepwise chain elongation. Its procurement value lies in its ability to deliver high-yielding, mono-directional alkylation while maintaining orthogonal stability against acidic conditions, making it a critical raw material for targeted protein degradation (TPD) workflows and advanced medicinal chemistry pipelines.

Attempting to substitute Benzyl (4-bromobutyl)carbamate with unprotected dihalides (e.g., 1,4-dibromobutane) or alternative protected amines (e.g., Boc-protected analogs) introduces severe process inefficiencies. Unprotected dihalides inherently lack directional control, leading to statistical mixtures of mono- and bis-alkylated products that severely depress yields and complicate downstream chromatography . Conversely, substituting with Boc-(4-bromobutyl)amine restricts synthetic flexibility, as the acid-labile Boc group precludes the use of strong acids (like TFA) required for deprotecting other functional groups during complex bifunctional molecule assembly [1]. Thus, the specific Cbz-bromide combination is non-interchangeable for multi-step, orthogonally protected syntheses.

Mono-Alkylation Yield and Selectivity in Linker Assembly

In the synthesis of asymmetric bifunctional linkers, the use of Benzyl (4-bromobutyl)carbamate ensures highly selective mono-alkylation of nucleophiles, routinely achieving yields exceeding 90% [1]. In contrast, the use of the unprotected baseline comparator, 1,4-dibromobutane, results in competitive bis-alkylation, often limiting the yield of the desired mono-adduct to 30-50% and necessitating rigorous chromatographic purification . The pre-installed Cbz-protected amine enforces strict directional control during chain elongation.

Evidence DimensionMono-alkylation yield
Target Compound Data>90% yield (highly selective mono-adduct)
Comparator Or Baseline1,4-dibromobutane (30-50% yield due to bis-alkylation)
Quantified DifferenceApprox. 2- to 3-fold increase in target yield
ConditionsStandard SN2 alkylation (e.g., K2CO3 in DMF/acetonitrile)

Eliminates dimerization byproducts, significantly reducing purification bottlenecks and raw material waste in commercial linker manufacturing.

Orthogonal Stability Under Acidic Cleavage Conditions

Complex bioconjugate and PROTAC synthesis frequently requires the selective removal of temporary protecting groups without unmasking the linker amine. Benzyl (4-bromobutyl)carbamate features a Cbz group that exhibits >99% stability in strong acids such as 95% TFA/DCM. Conversely, the direct in-class substitute, Boc-(4-bromobutyl)amine, undergoes complete cleavage (<1 hour) under identical acidic conditions [1]. This orthogonality allows chemists to deprotect t-butyl esters or Boc groups elsewhere on the target molecule while keeping the 4-carbon linker amine securely masked.

Evidence DimensionProtecting group retention in 95% TFA
Target Compound Data>99% retention (Cbz group intact)
Comparator Or BaselineBoc-(4-bromobutyl)amine (0% retention, complete cleavage)
Quantified DifferenceAbsolute differential in acid stability
Conditions95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature

Enables multi-step synthetic routes that require acidic deprotection of secondary functional groups prior to final amine functionalization.

Reaction Kinetics in Nucleophilic Substitution

The choice of terminal halide significantly dictates the required harshness of the alkylation conditions. Benzyl (4-bromobutyl)carbamate utilizes a highly reactive bromide leaving group, which accelerates SN2 substitution rates by approximately 50-fold compared to the corresponding chloride analog, Benzyl (4-chlorobutyl)carbamate [1]. This kinetic advantage permits reactions to proceed to completion at ambient or mildly elevated temperatures (20-50°C), whereas the chloride often requires prolonged heating (>80°C) or the addition of iodide catalysts to achieve comparable conversion[2].

Evidence DimensionRelative SN2 reaction rate
Target Compound Data~50x faster kinetics (bromide leaving group)
Comparator Or BaselineBenzyl (4-chlorobutyl)carbamate (baseline chloride kinetics)
Quantified Difference50-fold kinetic acceleration
ConditionsNucleophilic substitution with weak bases (e.g., K2CO3) in polar aprotic solvents

Allows for milder reaction conditions, preventing the thermal degradation of sensitive target ligands during PROTAC assembly.

PROTAC Linker Synthesis for Targeted Protein Degradation

Due to its orthogonal Cbz protection and highly reactive bromide, Benzyl (4-bromobutyl)carbamate is the optimal choice for synthesizing heterobifunctional PROTAC linkers. It allows for the precise, high-yielding attachment of a 4-carbon spacer to a target ligand without the risk of bis-alkylation seen with unprotected dihalides . The Cbz group can later be cleanly removed via catalytic hydrogenation, revealing the amine for coupling to E3 ligase ligands [1].

Stepwise Assembly of Polyamine Therapeutics

In the development of synthetic polyamines, maintaining strict control over chain elongation is critical. This compound serves as a superior building block compared to 1,4-dibromobutane, enabling the sequential addition of a 4-carbon amine unit with exceptional mono-alkylation efficiency[1]. Its stability to acidic conditions ensures compatibility with diverse synthetic strategies requiring orthogonal deprotection [2].

Solid-Phase Peptide Synthesis (SPPS) Modifications

When modifying peptides on solid resin, orthogonal protection is paramount. The Cbz group withstands the repeated TFA exposures used in standard Fmoc/Boc SPPS protocols, unlike Boc-protected analogs[2]. This makes it an ideal reagent for installing masked butylamine side chains or linkers that must remain protected until a final global cleavage or specific hydrogenation step.

XLogP3

2.9

Wikipedia

Benzyl (4-bromobutyl)carbamate

Dates

Last modified: 08-15-2023

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